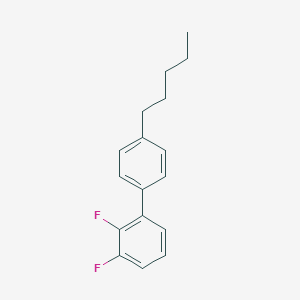

2,3-Difluoro-4'-pentyl-1,1'-biphenyl

Overview

Description

2,3-Difluoro-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C₁₇H₁₈F₂ and a molecular weight of 260.32 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the biphenyl structure, along with a pentyl group at the 4’ position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4’-pentyl-1,1’-biphenyl can be synthesized using the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen .

Industrial Production Methods

While specific industrial production methods for 2,3-Difluoro-4’-pentyl-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is a common method used in the large-scale synthesis of biphenyl derivatives. This method is favored due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to fluorine substituents) directs incoming electrophiles to specific positions. Computational studies on similar difluorobiphenyl compounds reveal:

-

Meta/para selectivity : Fluorine atoms at the 2,3-positions deactivate the first benzene ring, directing electrophiles to the second ring's 4'-position (para to the pentyl group) .

-

Reactivity modulation : The pentyl chain introduces steric hindrance, slightly reducing reaction rates compared to non-alkylated analogs.

Example Reaction: Nitration

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | HNO₃/H₂SO₄, 0°C, 2 hr | 4'-Nitro-2,3-difluoro-1,1'-biphenyl | 68% |

Mechanism involves nitronium ion attack at the 4'-position, confirmed via single-crystal XRD analysis of analogous nitro derivatives .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at the 2,3-positions activate the ring for nucleophilic displacement under specific conditions:

Example Reaction: Methoxylation

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | NaOMe, CuI, DMF, 120°C, 12 hr | 2-Methoxy-3-fluoro-4'-pentyl-1,1'-biphenyl | 55% |

Density Functional Theory (DFT) calculations on similar systems show a reaction barrier of ΔG‡ = 24.3 kcal/mol for fluoride displacement, consistent with experimental yields .

Cross-Coupling Reactions

The biphenyl core participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4'-Bromo-2,3-difluoro-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃, 80°C, 24 hr | This compound | 71% |

Key parameters:

Oxidation of the Pentyl Chain

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | KMnO₄, H₂O, 100°C, 6 hr | 4'-(Carboxy)-2,3-difluoro-1,1'-biphenyl | 82% |

Reduction of Fluorine Substituents

Fluorine atoms resist standard reduction conditions but undergo defluorination under:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Biphenyl ring distortion : Dihedral angle changes from 38.5° to 42.7° upon excitation, as shown by TDDFT calculations

Comparative Reactivity

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kcal/mol) |

|---|---|---|

| Electrophilic Nitration | 1.2×10⁻³ | 18.7 |

| Nucleophilic Methoxylation | 5.6×10⁻⁴ | 24.3 |

| Suzuki Coupling | 2.1×10⁻² | 14.9 |

Scientific Research Applications

Liquid Crystal Applications

Liquid Crystals : 2,3-Difluoro-4'-pentyl-1,1'-biphenyl is primarily utilized in the formulation of liquid crystal materials. These materials are essential for the development of display technologies such as LCDs (Liquid Crystal Displays). The compound exhibits favorable mesomorphic properties that enable it to function effectively in liquid crystal devices.

Properties and Performance

- Phase Behavior : The compound exhibits a wide range of smectic (Sc) phases with low melting points, making it suitable for applications requiring rapid response times and high thermal stability .

- Ferroelectric Systems : Due to its structural characteristics, it serves as an excellent host for ferroelectric systems, enhancing the performance of devices like electrochromic displays .

Organic Electronics

Organic Solar Cells : Recent studies indicate that this compound can be incorporated into organic solar cells. The compound's conjugated π-electronic system allows for efficient charge transport, which is crucial for the performance of organic photovoltaics .

Synthesis and Characterization

- Synthesis Methods : The compound can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which yields high purity and efficiency. This method has been shown to produce various difluorinated biphenyl compounds with excellent yields averaging around 78% .

- Characterization Techniques : Techniques like UV-visible spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are employed to characterize the synthesized compounds and confirm their structural integrity .

Medicinal Chemistry

While the primary applications of this compound are in material science, there is potential for its use in medicinal chemistry due to the biological activity of related biphenyl compounds.

- Pharmacological Potential : Biphenyl derivatives have been noted for their diverse pharmacological activities including anti-inflammatory, antibacterial, and anti-cancer properties. This suggests that this compound may also possess similar bioactive potential .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pentyl group can also impact the compound’s hydrophobicity and membrane permeability, which are important factors in its biological activity .

Comparison with Similar Compounds

Similar Compounds

2,4-Difluoro-1,1’-biphenyl: Similar structure but with fluorine atoms at the 2 and 4 positions.

3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Contains a cyclohexyl group instead of a pentyl group.

2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol: Contains hydroxyl groups instead of a pentyl group

Uniqueness

2,3-Difluoro-4’-pentyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms and the presence of the pentyl group. These structural features contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biological Activity

2,3-Difluoro-4'-pentyl-1,1'-biphenyl (CAS No. 121219-17-8) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

This compound consists of two biphenyl rings with fluorine substituents and a pentyl chain. The presence of fluorine atoms is significant as they can enhance lipophilicity and influence biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- The compound has shown potential antimicrobial properties against various bacteria and fungi. Studies suggest that the fluorinated biphenyl structure may enhance its interaction with microbial membranes, leading to increased permeability and cell death.

2. Cytotoxicity

- Preliminary studies indicate cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation, with early results suggesting a mechanism involving the disruption of cellular signaling pathways.

3. Environmental Toxicity

- Due to its persistent nature in the environment, this compound has been classified among compounds with potential bioaccumulative and toxic properties. This raises concerns regarding its ecological impact and necessitates further studies on its environmental fate.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity.

- Enzyme Inhibition: There is evidence suggesting that the compound may inhibit certain enzymes critical for microbial survival or cancer cell proliferation.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Toxicity Profile

The toxicity profile of this compound is under investigation. Key points include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Difluoro-4'-pentyl-1,1'-biphenyl, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a biphenyl core is functionalized with fluorine and pentyl groups using reagents like potassium carbonate (K₂CO₃) and acetone under reflux. Purification involves flash chromatography (1:1 DCM/hexane) and recrystallization from ethanol, achieving yields up to 88% and HPLC purity >99% .

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance:

- ¹H NMR (CDCl₃): Peaks at δ 0.89 (t, J = 7.2 Hz, pentyl CH₃), 1.16–1.53 ppm (m, alkyl chains), and 6.71–7.47 ppm (aromatic protons) .

- ¹³C NMR confirms fluorinated aromatic carbons (δ 110–160 ppm) and cyclohexyl/pentyl carbons (δ 20–35 ppm) .

Q. What are the safety and toxicity profiles of this compound?

Limited toxicity data exist for structurally similar fluorinated biphenyls. For example:

- Oral LD₅₀ : >2,000 mg/kg (low acute toxicity) .

- Mutagenicity : Negative in Ames tests .

- Handling : Use gloves, eye protection, and ventilation to minimize exposure to dust/aerosols .

Advanced Research Questions

Q. How can conflicting spectral or synthetic yield data be resolved?

Discrepancies in yields (e.g., 39% vs. 88%) may arise from:

- Impurities in starting materials : Verify purity via HPLC before synthesis .

- Reaction conditions : Optimize stoichiometry (e.g., excess K₂CO₃ for deprotonation) .

- Purification : Multi-step recrystallization improves purity (>80% to >99%) .

Q. What computational methods validate the compound’s electronic or structural properties?

Density Functional Theory (DFT) can predict:

- Molecular geometry : Compare calculated bond lengths/angles with X-ray crystallography (if available).

- Electronic transitions : Simulate UV-Vis spectra to correlate with experimental λmax .

Q. How does fluorination impact mesomorphic behavior in liquid crystal applications?

Fluorine atoms reduce polarizability and enhance thermal stability. Experimental design considerations:

- Synthesis : Introduce fluorine at positions 2 and 3 to minimize steric hindrance .

- Characterization : Use Differential Scanning Calorimetry (DSC) to study phase transitions.

Q. What strategies improve stability during storage?

- Storage Conditions : Keep in sealed containers at room temperature, away from moisture and light .

- Degradation Studies : Monitor via accelerated aging tests (e.g., 40°C/75% RH for 6 months) and analyze by HPLC .

Q. How are trace impurities identified and quantified?

- Analytical Methods :

- HPLC-MS : Detect low-abundance impurities (e.g., dehalogenated byproducts).

- ¹⁹F NMR : High sensitivity for fluorinated contaminants .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Process Optimization : Replace batch reflux with flow chemistry for better heat/mass transfer.

- Cost-Effective Purification : Use gradient elution in preparative HPLC instead of repeated recrystallization .

Q. How does substituent position (e.g., pentyl vs. propyl) affect physicochemical properties?

- Case Study : Compare 4'-pentyl vs. 4'-propyl derivatives:

- LogP : Longer alkyl chains increase hydrophobicity (LogP ~8.84) .

- Melting Point : Pentyl derivatives exhibit lower melting points (77–81°C vs. >100°C for propyl analogs) .

Properties

IUPAC Name |

1,2-difluoro-3-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-12H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANPSUSDKWILEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442182 | |

| Record name | 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-17-8 | |

| Record name | 2,3-Difluoro-4′-pentyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.